1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl-
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Overview
Description
1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorine atom at the 5-position, an ethynyl group at the 3-position, and a methyl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate. The presence of the ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of ethyl-substituted pyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The ethynyl group may also play a role in enhancing the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
- 1H-Pyrazole, 5-chloro-3-methyl-1-phenyl-
- 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
- 1H-Pyrazole, 5-methoxy-1,3-dimethyl-
Comparison: 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties compared to other pyrazole derivatives. The ethynyl group can participate in additional reactions, such as cycloadditions, which are not possible with other substituents. This makes the compound valuable in the synthesis of complex molecules and in the development of new pharmaceuticals .
Properties
CAS No. |
61803-14-3 |
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Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.57 g/mol |
IUPAC Name |
5-chloro-3-ethynyl-1-methylpyrazole |
InChI |
InChI=1S/C6H5ClN2/c1-3-5-4-6(7)9(2)8-5/h1,4H,2H3 |
InChI Key |
JEWZPPYQEKXYTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C#C)Cl |
Origin of Product |
United States |
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